molecular formula C20H16N2O2 B12514730 2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Cat. No.: B12514730
M. Wt: 316.4 g/mol
InChI Key: SBYJTMJEUZSVQN-UHFFFAOYSA-N
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Description

2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique indeno-oxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indeno derivatives with oxazole-forming reagents under an inert atmosphere and at elevated temperatures . The reaction conditions often require the use of catalysts to facilitate the cyclization process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, yield, and safety, incorporating advanced techniques such as automated control systems and real-time monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is unique due to its specific indeno-oxazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C20H16N2O2/c1-3-7-13-11(5-1)9-15-17(13)21-19(23-15)20-22-18-14-8-4-2-6-12(14)10-16(18)24-20/h1-8,15-18H,9-10H2

InChI Key

SBYJTMJEUZSVQN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5C(O4)CC6=CC=CC=C56

Origin of Product

United States

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